![molecular formula C23H25N5O4 B2536134 3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034554-53-3](/img/structure/B2536134.png)
3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H25N5O4 and its molecular weight is 435.484. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Kinase Inhibitors
The compound’s structure suggests potential kinase inhibitory activity. Researchers have explored its role in blocking specific kinases involved in cell signaling pathways. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives, including this compound, were designed as dual inhibitors of Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Inflammasome Modulation
In the search for NLRP3 inflammasome inhibitors, scientists combined the structure of this compound with other pharmacophores. The resulting hybrid compound showed promise as an NLRP3 binder, potentially influencing inflammatory responses .
Antimicrobial Agents
Screening newly synthesized compounds based on this scaffold revealed potential antimicrobial activity. Spectral and elemental analyses confirmed their formation, making them interesting candidates for combating microbial infections .
Biological Evaluation
Researchers have evaluated the biological activity of derivatives containing the piperidine moiety. These evaluations include assessing their interactions with biological targets, cellular effects, and potential therapeutic applications .
Synthetic Methods
Efficient and cost-effective methods for synthesizing substituted piperidines are crucial. Scientists continue to explore cyclization, hydrogenation, cycloaddition, annulation, and multicomponent reactions to access diverse piperidine derivatives .
Drug Design and Development
Given the prevalence of piperidine-containing compounds in pharmaceuticals, understanding their structure-activity relationships is essential. Researchers use this compound as a substrate for designing novel drugs with improved pharmacological properties .
properties
IUPAC Name |
3-[1-(4-morpholin-4-ylbenzoyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c29-21(16-3-5-17(6-4-16)26-12-14-32-15-13-26)27-10-7-18(8-11-27)28-22(30)19-2-1-9-24-20(19)25-23(28)31/h1-6,9,18H,7-8,10-15H2,(H,24,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWJIUYTJJQQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=CC=C(C=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

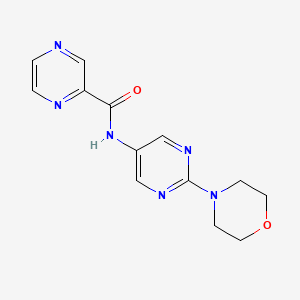
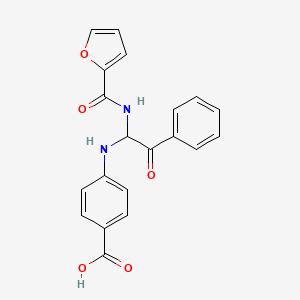
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2536054.png)
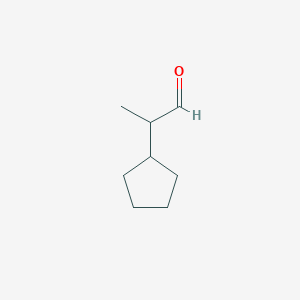
![Methyl 5-(((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2536061.png)
![2-Cyclopropyl-1-[1-[(1,3-dimethylpyrazol-4-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2536062.png)
![8-[(2-Chlorophenyl)methyl]-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h] purine-2,4-dione](/img/structure/B2536063.png)
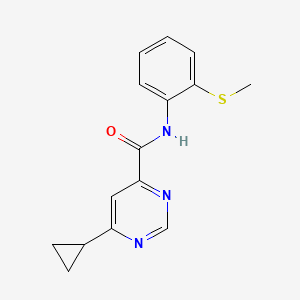
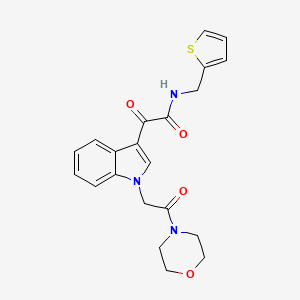
![N-(2,6-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2536067.png)
methanone](/img/structure/B2536068.png)
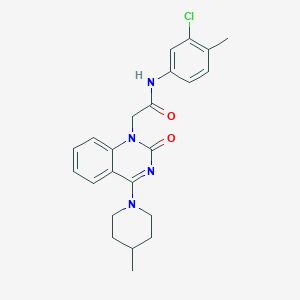
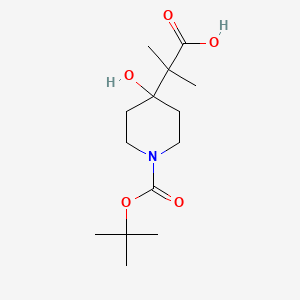
![3-(4-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2536074.png)